2-chloro-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core, a pyridine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3,4-dimethoxybenzylamine to form an intermediate, which is then reacted with 2-aminopyridine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(pyridin-2-yl)benzamide: Lacks the dimethoxyphenyl group, which may affect its chemical properties and applications.
N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the chloro group, which can influence its reactivity and biological activity.
Uniqueness
2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of both the chloro and dimethoxyphenyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H19ClN2O3 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-18-11-10-15(13-19(18)27-2)14-24(20-9-5-6-12-23-20)21(25)16-7-3-4-8-17(16)22/h3-13H,14H2,1-2H3 |
InChI Key |
NSOAWYYMYYLNKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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